2-methyl-6-(trifluoromethyl)-4H-pyran-4-one
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Overview
Description
2-methyl-6-(trifluoromethyl)-4H-pyran-4-one is an organic compound with the molecular formula C7H5F3O2 and a molecular weight of 178.11 g/mol It is a pyran derivative, characterized by a six-membered ring containing one oxygen atom and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one can be achieved through multicomponent reactions involving substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These methods are favored for their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in bulk quantities and can be supplied in various grades, including high purity forms .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(trifluoromethyl)-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized pyran derivatives, while substitution reactions can produce a variety of functionalized pyran compounds.
Scientific Research Applications
2-methyl-6-(trifluoromethyl)-4H-pyran-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-methyl-6-(trifluoromethyl)-4H-pyran-4-one can be compared with other pyran derivatives, such as:
2-Pyrone: A six-membered ring with a carbonyl group at the 2-position.
4-Pyrone: A six-membered ring with a carbonyl group at the 4-position.
6-Methyl-2-pyrone: Similar to this compound but without the trifluoromethyl group.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to other pyran derivatives.
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyran-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2/c1-4-2-5(11)3-6(12-4)7(8,9)10/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNCXRKURVVCBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(O1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368050 |
Source
|
Record name | 2-methyl-6-(trifluoromethyl)pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204516-30-3 |
Source
|
Record name | 2-methyl-6-(trifluoromethyl)pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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